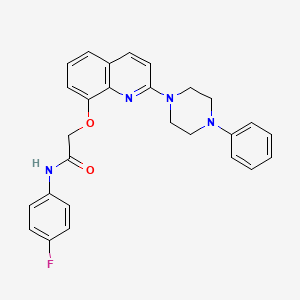

![molecular formula C20H17NO4S2 B2720399 N-[2,2-bis(benzenesulfonyl)ethenyl]aniline CAS No. 103975-51-5](/img/structure/B2720399.png)

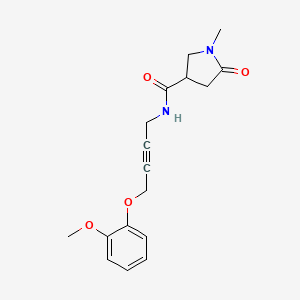

N-[2,2-bis(benzenesulfonyl)ethenyl]aniline

Overview

Description

Scientific Research Applications

Fluorescence Quenching Studies

The fluorescence quenching of derivatives related to N-[2,2-bis(benzenesulfonyl)ethenyl]aniline, such as Bis-MSB in toluene, has been studied with carbon tetrachloride (CCl4) and aniline. These studies have revealed the simultaneous presence of static and dynamic components in the fluorescence quenching process. This research provides insights into the interactions between these compounds and could lead to the development of advanced materials with tailored optical properties (Thipperudrappa, J., Biradar, D., & Hanagodimath, S. M., 2007).

DNA-Binding and Antioxidant Activities

The DNA-binding studies and antioxidant activities of silver(I) complexes containing bis(benzimidazolyl)aniline derivatives have been investigated. These studies demonstrate the potential application of these complexes in biochemistry and pharmacology, showcasing their ability to interact with DNA in an intercalation mode and their strong antioxidative properties (Wu, H., Zhang, Y., Chen, C., Zhang, J., Bai, Y., Shi, F., & Wang, X., 2014).

Molecular Structure Analysis

The molecular structure of N-(2-Methylphenyl)benzenesulfonamide has been determined, providing critical insights into the conformational characteristics of such compounds. Understanding the molecular structure is essential for designing materials and molecules with specific functions, highlighting the significance of structural analysis in materials science (Gowda, B., Foro, S., Babitha, K., & Fuess, H., 2008).

Photochromic Systems Development

Research into thermally irreversible photochromic systems has led to the synthesis of derivatives that exhibit fatigue-resistant photochromic properties. Such compounds could be used in the development of smart materials and sensors, demonstrating the versatility of N-[2,2-bis(benzenesulfonyl)ethenyl]aniline-related compounds in materials science (Uchida, K., Nakayama, Y., & Irie, M., 1990).

Electroluminescent Material Synthesis

A novel class of emitting amorphous molecular materials with bipolar character, related to the structural motifs of N-[2,2-bis(benzenesulfonyl)ethenyl]aniline, has been designed and synthesized. These materials are used in organic electroluminescent (EL) devices, demonstrating the compound's potential application in the development of optoelectronic devices and materials (Doi, H., Kinoshita, M., Okumoto, K., & Shirota, Y., 2003).

Mechanism of Action

“N-[2,2-bis(benzenesulfonyl)ethenyl]aniline” and similar compounds are studied for their potential use as inhibitors of hNE . hNE is a serine proteinase involved in the immune response, and these compounds can inhibit its activity, potentially offering a new treatment strategy for conditions like Acute Respiratory Distress Syndrome (ARDS) .

Future Directions

properties

IUPAC Name |

N-[2,2-bis(benzenesulfonyl)ethenyl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO4S2/c22-26(23,18-12-6-2-7-13-18)20(16-21-17-10-4-1-5-11-17)27(24,25)19-14-8-3-9-15-19/h1-16,21H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZQOWQOKCYBHFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC=C(S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2,2-bis(benzenesulfonyl)ethenyl]aniline | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3E)-3-{[(4-chlorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2720319.png)

![5-[({2-[4-(propan-2-yl)phenyl]-1,3-thiazol-4-yl}methyl)sulfanyl]-4H-1,2,4-triazol-3-amine](/img/structure/B2720332.png)

![Tert-butyl 3-cyano-4-[2-(3-methylphenoxy)acetyl]piperazine-1-carboxylate](/img/structure/B2720334.png)

![N-(3-chloro-4-fluorophenyl)-2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2720337.png)